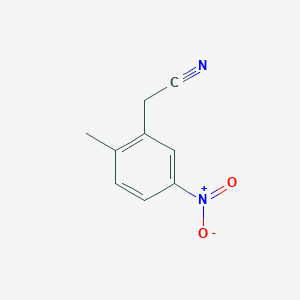

2-(2-Methyl-5-nitrophenyl)acetonitrile

Description

Contextualization within Nitrile and Nitrophenyl Compounds in Organic Synthesis

Nitriles, or organic cyanides, are a class of organic compounds defined by the presence of a cyano (-C≡N) functional group. numberanalytics.comwikipedia.org This group is highly polar, which dictates much of its reactivity. numberanalytics.com Nitriles are fundamental in organic chemistry, serving as versatile intermediates for synthesizing a wide array of compounds, including amines, carboxylic acids, amides, and aldehydes. numberanalytics.comslideshare.net Their applications are widespread, contributing to the production of pharmaceuticals, agrochemicals, and polymers like nitrile rubber. numberanalytics.comaureliaglovescanada.com

Nitroaromatic compounds, characterized by one or more nitro groups (-NO₂) attached to an aromatic ring, are also cornerstones of the chemical industry. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. nih.gov These compounds are primarily synthesized through electrophilic aromatic nitration. nih.govresearchgate.net They serve as crucial starting materials for a vast range of products, including dyes, pesticides, and pharmaceuticals. nih.gov For instance, the reduction of a nitro group to an amine is a key step in producing aromatic amines, a major class of industrial feedstocks. nih.gov The compound 2-(2-Methyl-5-nitrophenyl)acetonitrile combines the functionalities of both these classes, making it a subject of interest for synthetic applications.

Historical Overview of Relevant Precursors and Analogs in Synthetic Chemistry Research

The history of nitriles dates back to 1782 when Swedish chemist Carl Wilhelm Scheele first synthesized hydrogen cyanide, the simplest nitrile. aureliaglovescanada.com This discovery was followed by the synthesis of benzonitrile (B105546) in 1832 and propionitrile (B127096) in 1834. wikipedia.org Key laboratory-scale synthetic methods were developed over time, including the Kolbe nitrile synthesis, which involves the reaction of alkyl halides with alkali metal cyanides, and the Rosenmund-von Braun synthesis for aryl nitriles. wikipedia.orgalgoreducation.com The Sandmeyer reaction provides another route to aromatic nitriles from aryl amines. algoreducation.com

The synthesis of nitroaromatic precursors, such as nitrophenols, has also been a long-standing area of research. Traditionally, nitration of phenol (B47542) yields a mixture of ortho and para isomers, which can be separated by distillation due to different boiling points. stackexchange.comgoogle.com More targeted synthetic routes have been developed to improve the yield of specific isomers. stackexchange.com A common precursor for compounds like the one is o-toluidine (B26562) (ortho-aminotoluene), which can undergo nitration, diazotization, and hydrolysis to produce 2-methyl-5-nitrophenol. google.com

Analogs of this compound, specifically the isomers of nitrophenylacetonitrile, are well-documented. The synthesis of 2-nitrophenylacetonitrile (B16159) can be achieved from 2-nitrophenylpyruvic acid oxime. prepchem.com The para-isomer, 4-nitrophenylacetonitrile (B121139) (also known as p-nitrobenzyl cyanide), is prepared by the nitration of benzyl (B1604629) cyanide and is a known precursor for p-nitrophenylacetic acid. sigmaaldrich.comorgsyn.orgchemicalbook.com The properties of these isomers have been studied, providing a comparative basis for understanding the subject compound. researchgate.net

Properties of Nitrophenylacetonitrile Isomers| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Nitrophenylacetonitrile | 610-66-2 | C₈H₆N₂O₂ | 162.15 | 80-87 |

| 3-Nitrophenylacetonitrile | 621-50-1 | C₈H₆N₂O₂ | 162.15 | N/A |

| 4-Nitrophenylacetonitrile | 555-21-5 | C₈H₆N₂O₂ | 162.15 | 113-115 |

Significance of the Nitrophenylacetonitrile Moiety in Contemporary Synthetic Methodologies

The nitrophenylacetonitrile moiety is a valuable structural motif in modern organic synthesis due to the dual reactivity of its functional groups. The nitrile group can undergo a variety of transformations. numberanalytics.com It can be hydrolyzed to form carboxylic acids or amides, or reduced to produce primary amines. numberanalytics.comslideshare.net These transformations allow the nitrile to serve as a versatile handle for introducing other functionalities into a molecule.

Simultaneously, the nitro group offers numerous synthetic possibilities. It is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution reactions. More commonly, the nitro group is reduced to an amino group (-NH₂). nih.gov This transformation is fundamental in the synthesis of anilines, which are precursors to a wide range of heterocyclic compounds, pharmaceuticals, and dyes. nih.govresearchgate.net For instance, patents describe processes for producing (2-nitrophenyl)acetonitrile derivatives as key intermediates for more complex molecules. google.com The presence of both the nitrile and nitro groups on the same phenylacetonitrile (B145931) backbone, as in this compound, provides chemists with a powerful building block for constructing complex target molecules through sequential or orthogonal chemical modifications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-5-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-2-3-9(11(12)13)6-8(7)4-5-10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZLJZJTFWQXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625919 | |

| Record name | (2-Methyl-5-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409082-11-7 | |

| Record name | (2-Methyl-5-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methyl 5 Nitrophenyl Acetonitrile

Strategies for the Formation of the Acetonitrile (B52724) Moiety

A principal approach to synthesizing 2-(2-methyl-5-nitrophenyl)acetonitrile involves the introduction of the cyanomethyl group onto the 2-methyl-5-nitrophenyl scaffold. This is typically achieved through nucleophilic substitution reactions where a cyanide source displaces a leaving group on the benzylic carbon.

Cyanation Reactions

The most direct method for introducing the acetonitrile group is through the cyanation of a suitable 2-methyl-5-nitrobenzyl halide. This reaction follows a standard nucleophilic substitution (SN2) mechanism. The process begins with the preparation of 2-methyl-5-nitrobenzyl bromide or chloride, which is then reacted with a metal cyanide, such as sodium or potassium cyanide.

A common precursor for this route is 2-methyl-5-nitroaniline (B49896) (Fast Scarlet G Base). nih.gov This aniline (B41778) can be converted to the corresponding benzyl (B1604629) halide through a Sandmeyer-type reaction sequence. First, the aniline is diazotized using sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is then subjected to a Sandmeyer reaction to introduce a hydroxymethyl or halomethyl group. If a hydroxymethyl group is introduced, it must be subsequently converted to a halide (e.g., using PBr₃ or SOCl₂).

The final step is the reaction of the 2-methyl-5-nitrobenzyl halide with a cyanide salt. The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is typical for this type of reaction, as they effectively solvate the metal cation and leave the cyanide anion highly nucleophilic. nih.gov

Table 1: Representative Conditions for Benzylic Cyanation

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|

This table represents a model reaction for benzylic cyanation, which is applicable to the synthesis of this compound from the corresponding benzyl bromide.

Carbon-Carbon Bond Formation via Acetonitrile Synthons

An alternative strategy involves the use of acetonitrile itself as a nucleophilic synthon. Acetonitrile's methyl protons are weakly acidic and can be deprotonated by a strong base to form a carbanion (-CH₂CN). This nucleophile can then attack an electrophilic aromatic compound. However, this approach is less common for this specific target due to the challenges of achieving regioselective substitution on the nitrated aromatic ring.

A more plausible, though less direct, route could involve a palladium-catalyzed cross-coupling reaction. In such a scenario, an organometallic derivative of 2-methyl-5-nitrobenzene would be coupled with a haloacetonitrile. This method, while theoretically possible, is often complex to optimize and may not be the most efficient route for this particular molecule.

Routes Involving the 2-Methyl-5-nitrophenyl Core

These synthetic strategies focus on building or modifying the 2-methyl-5-nitrophenyl ring system on a molecule that already contains the acetonitrile or a precursor functional group.

Directed Aromatic Nitration Approaches

A widely used method involves the direct nitration of a substituted toluene (B28343) derivative. The synthesis can commence with o-toluidine (B26562) (2-methylaniline). The nitration of o-toluidine using a mixture of concentrated nitric acid and sulfuric acid is a well-established procedure. chemicalbook.com The amino group is a strong ortho-, para-director; however, under the strongly acidic conditions of nitration, it is protonated to form the anilinium ion, which is a meta-director. This directs the incoming nitro group to the position meta to the ammonium (B1175870) group and para to the methyl group, yielding 2-methyl-5-nitroaniline with high regioselectivity. chemicalbook.com

From 2-methyl-5-nitroaniline, a Sandmeyer reaction can be employed to introduce the cyano group. nih.gov The aniline is first converted to a diazonium salt, which is then reacted with a copper(I) cyanide solution. This classical method provides a reliable pathway to aryl nitriles from anilines. nih.gov

Table 2: Nitration of o-Toluidine

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|

Another approach is the nitration of benzyl cyanide itself. Treatment of benzyl cyanide with a mixture of nitric and sulfuric acids typically leads to a mixture of ortho- and para-nitro isomers. orgsyn.org Subsequent separation of the desired isomer would be necessary. The nitration of 2-methylphenylacetonitrile would be expected to yield a mixture of isomers, with the desired 2-methyl-5-nitrophenylacetonitrile being one of the products.

Methylation Strategies on Precursor Scaffolds

Synthesizing the target compound by methylating a pre-existing 5-nitrophenylacetonitrile scaffold is a less common approach. This would involve the introduction of a methyl group onto the aromatic ring at the position ortho to the acetonitrile group. Such a directed methylation can be challenging to achieve with high selectivity.

A more feasible strategy would be to start with a precursor that is easier to methylate and then convert it to the final product. For example, one could envision a route starting from a phenol (B47542), where a directed ortho-methylation is more readily achieved, followed by conversion of the hydroxyl group to the desired functionality and subsequent nitration and cyanation steps.

Development and Optimization of Novel Synthetic Routes

Research into the synthesis of aryl nitriles is ongoing, with a focus on developing more efficient, safer, and environmentally benign methods. For the synthesis of this compound, optimization can be explored in several areas.

In the context of cyanation reactions, traditional methods often rely on toxic cyanide salts. Modern approaches aim to replace these with less toxic cyanide sources. For instance, the use of trimethylsilylcyanide (TMSCN) in the presence of a Lewis acid catalyst for the cyanation of benzyl alcohols has been reported. prepchem.com Another area of development is the use of palladium-catalyzed cyanation reactions, which can offer milder reaction conditions and broader functional group tolerance. prepchem.com

For the Sandmeyer reaction, improvements have focused on moving away from stoichiometric copper salts to catalytic systems, which reduces waste and improves the environmental profile of the synthesis. nih.gov The development of one-pot procedures that combine diazotization and cyanation can also streamline the synthetic process.

Furthermore, flow chemistry is being increasingly applied to nitration reactions. This technology allows for precise control of reaction parameters, such as temperature and mixing, which is particularly important for potentially hazardous reactions like nitration. This can lead to improved safety, higher yields, and better selectivity.

Catalytic Approaches in the Synthesis of this compound

The synthesis of this compound can be approached through several catalytic methods, most notably involving the cyanation of a suitable precursor, such as 2-methyl-5-nitrobenzyl chloride or bromide. Transition metal catalysis, particularly with nickel and copper, as well as phase-transfer catalysis, stand out as prominent strategies.

One of the key approaches is the cyanation of benzyl halides. Research has demonstrated the efficacy of nickel-catalyzed cyanation of a variety of substituted benzyl chlorides. rsc.org A typical catalytic system might involve a nickel catalyst, such as Ni(cod)₂, paired with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). rsc.org These reactions often utilize a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) and can proceed under relatively mild, base-free conditions. rsc.org The reaction's success with a range of electron-donating and electron-withdrawing substituents on the phenyl ring suggests its potential applicability for the synthesis of this compound from the corresponding 2-methyl-5-nitrobenzyl chloride. rsc.org

Copper-catalyzed cyanation also presents a viable route. These reactions can employ various cyanide sources, including potassium thiocyanate (B1210189) (KSCN), which is considered a low-toxicity alternative. crdeepjournal.org A copper(I) salt, such as copper iodide (CuI), often serves as the catalyst. crdeepjournal.org Mechanistic studies suggest the involvement of copper carbene intermediates in some variations of this reaction. crdeepjournal.org

Phase-transfer catalysis (PTC) offers another powerful method, particularly for the C-alkylation of active methylene (B1212753) compounds like phenylacetonitrile (B145931) derivatives. biomedres.usgoogle.com This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), to facilitate the reaction between reactants present in immiscible phases (typically an aqueous and an organic phase). biomedres.usgoogle.com A patent for the manufacture of substituted phenylacetonitriles describes the condensation of phenylacetonitrile derivatives, which can include those with nitro substituents, with other reagents in the presence of a phase-transfer catalyst and a water-soluble base. nih.gov This methodology could potentially be adapted for the synthesis of the target molecule.

Below is a table summarizing various catalytic systems that could be adapted for the synthesis of this compound based on reactions with similar substrates.

Table 1: Catalytic Systems for the Cyanation of Benzyl and Aryl Halides

| Catalyst Precursor | Ligand/Additive | Cyanide Source | Solvent | Temperature (°C) | Substrate Type | Reference |

|---|---|---|---|---|---|---|

| Ni(cod)₂ | PPh₃ | TMSCN | Toluene | 60 | Substituted Benzyl Chlorides | rsc.org |

| CuI | - | KSCN | MeCN/NMP | 80 | N-Tosylhydrazones | crdeepjournal.org |

| Benzyltriethylammonium chloride | - | - | Aqueous/Organic | - | Phenylacetonitrile Derivatives | biomedres.usgoogle.com |

Stereoselective Synthesis of Chiral Analogs (if applicable in literature)

A review of the current literature does not reveal specific methods for the stereoselective synthesis of chiral analogs of this compound. However, the broader field of asymmetric synthesis offers some general strategies that could potentially be adapted for this purpose in future research.

Enantioselective cyanation of benzylic C-H bonds has been achieved through copper-catalyzed radical relay processes. core.ac.uk These methods typically involve the generation of an achiral benzylic radical, which then undergoes an asymmetric C-CN bond formation in the presence of a chiral copper catalyst. core.ac.uk While this has been demonstrated for a variety of substrates, its direct application to a molecule with the specific substitution pattern of this compound has not been reported. The electronic and steric effects of the methyl and nitro groups would need to be considered. core.ac.uk

Another area of research is the asymmetric alkylation of nitriles under phase-transfer catalysis (PTC) conditions using chiral catalysts, often derived from Cinchona alkaloids. researchgate.net These catalysts can create a chiral environment that directs the approach of the electrophile to the nucleophilic nitrile, potentially leading to an enantiomerically enriched product. The development of an asymmetric PTC core.ac.ukacs.org-Wittig rearrangement of substituted α-allyloxy-phenylacetonitrile substrates has been investigated, though with low selectivity in some cases. researchgate.net

Furthermore, organocatalytic approaches have been used for the enantioselective conjugate addition of nitrophenylacetonitriles to α,β-unsaturated aldehydes, where the nitro group acts as an activating group. This highlights the potential for the nitro-substituted phenylacetonitrile scaffold to participate in stereoselective reactions.

While these methods provide a conceptual framework, their applicability and effectiveness for producing chiral analogs of this compound would require dedicated investigation.

Table 2: General Approaches to Asymmetric Cyanation and Alkylation

| Catalytic System | Reaction Type | Chiral Source | Substrate Class | Key Features | Reference |

|---|---|---|---|---|---|

| Copper Catalyst | Radical Relay Cyanation | Chiral Ligand | Benzylic C-H Bonds | High enantioselectivity for various substrates | core.ac.uk |

| Phase-Transfer Catalyst | Asymmetric Alkylation | Chiral Catalyst (e.g., Cinchona alkaloid derived) | Glycine Derivatives, Phenylacetonitriles | Potential for high yield and enantioselectivity | researchgate.net |

Reactivity and Transformations of 2 2 Methyl 5 Nitrophenyl Acetonitrile

Reactions at the Nitrile Group

The nitrile group (C≡N) is a versatile functional group. Its carbon atom is electrophilic, and the triple bond can undergo nucleophilic additions and reductions. The nitrogen atom's lone pair also allows it to act as a nucleophile in certain reactions. pressbooks.publibretexts.org

The nitrile group can be converted into several important carboxylic acid derivatives through hydrolysis.

Carboxylic Acids and Amides: Nitriles can be hydrolyzed to produce carboxylic acids or amides, depending on the reaction conditions. chemistrysteps.com This transformation can be catalyzed by either acid or base. pressbooks.pub In acid-catalyzed hydrolysis, the nitrogen atom is protonated, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.comlibretexts.org This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Under prolonged heating or harsher conditions, the amide is further hydrolyzed to the corresponding carboxylic acid. libretexts.orglibretexts.org Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, eventually forming a carboxylate salt after the amide intermediate stage. pressbooks.pub

Esters: The carboxylic acid produced from the hydrolysis of 2-(2-Methyl-5-nitrophenyl)acetonitrile can be subsequently converted to an ester. A common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium reaction, often driven to completion by using the alcohol as a solvent. masterorganicchemistry.com

Table 1: Derivatization of the Nitrile Group

| Transformation | Product | Reagents and Conditions |

|---|---|---|

| Acid Hydrolysis (partial) | 2-(2-Methyl-5-nitrophenyl)acetamide | H₂O, H⁺ (e.g., H₂SO₄), heat |

| Acid Hydrolysis (complete) | 2-(2-Methyl-5-nitrophenyl)acetic acid | H₂O, H⁺ (e.g., H₂SO₄), prolonged heat |

| Base Hydrolysis | 2-(2-Methyl-5-nitrophenyl)acetate salt | H₂O, OH⁻ (e.g., NaOH), heat |

| Esterification (from acid) | Methyl 2-(2-methyl-5-nitrophenyl)acetate | 2-(2-Methyl-5-nitrophenyl)acetic acid, Methanol (CH₃OH), H⁺ catalyst |

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). This is a fundamental transformation in organic synthesis. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly used for this purpose. pressbooks.publibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. pressbooks.publibretexts.org A second hydride addition then occurs, leading to a dianion which, upon quenching with water, yields the primary amine. pressbooks.publibretexts.org

Catalytic hydrogenation is another widely used method. youtube.com This typically involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). youtube.comcommonorganicchemistry.com

Table 2: Reduction of the Nitrile Group

| Product | Reagents and Conditions |

|---|

The nitrile group in this compound, particularly in conjunction with the nitrophenyl ring, can participate in cyclization reactions to form heterocyclic structures. Often, this requires prior transformation of the nitro group. For instance, reduction of the nitro group to an amine yields 2-(5-amino-2-methylphenyl)acetonitrile. The resulting ortho-amino group can then react intramolecularly with the nitrile. Such base-assisted 5-exo-trig conjugate additions can lead to the formation of indoline-type structures. nih.govsemanticscholar.org The specific reaction pathways and resulting products depend on the reagents and conditions employed. acs.org

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. pressbooks.pub Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile to form ketones after hydrolysis. pressbooks.publibretexts.org The reaction involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine anion intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields the ketone. pressbooks.publibretexts.org This reaction provides a valuable method for forming new carbon-carbon bonds.

Reactions of the Nitrophenyl Moiety

The primary reaction of the nitrophenyl group in this context is the reduction of the nitro functionality.

The reduction of an aromatic nitro group is a crucial and widely used reaction in organic synthesis, most commonly yielding an aniline (B41778) derivative. masterorganicchemistry.com A variety of methods exist for this transformation, allowing for chemoselectivity depending on the other functional groups present in the molecule. wikipedia.org

Catalytic Hydrogenation: This is one of the most common and efficient methods. google.com Hydrogen gas (H₂) is used with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. commonorganicchemistry.comwikipedia.org This method is often clean and produces high yields. google.com

Metal Reductions in Acidic Media: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (commonly HCl) are effective for reducing aromatic nitro groups. masterorganicchemistry.comyoutube.com The use of iron with acid is a classic method often employed in industrial-scale productions. wikipedia.org Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. wikipedia.org

Other Nitrogen Functionalities: While reduction to the amine is the most common outcome, other nitrogen functionalities can be obtained under specific conditions. For example, reduction with zinc metal in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (R-NHOH). wikipedia.org Under different conditions, using excess zinc metal, N,N'-diarylhydrazine compounds can be formed. wikipedia.org Using reagents like LiAlH₄ on aromatic nitro compounds can lead to the formation of azo compounds rather than amines. commonorganicchemistry.com

Table 3: Reduction of the Aromatic Nitro Group

| Product | Reagents and Conditions | Notes |

|---|---|---|

| 2-(5-Amino-2-methylphenyl)acetonitrile | H₂ gas, Pd/C or Raney Nickel catalyst | Common, clean, and efficient method. commonorganicchemistry.com |

| 2-(5-Amino-2-methylphenyl)acetonitrile | Fe, Sn, or Zn metal with HCl or Acetic Acid | Classic and robust reduction method. masterorganicchemistry.com |

| 2-(5-Amino-2-methylphenyl)acetonitrile | Tin(II) chloride (SnCl₂) | A milder alternative to metal/acid systems. wikipedia.org |

| 2-(5-Hydroxylamino-2-methylphenyl)acetonitrile | Zn, NH₄Cl in aqueous solution | Selective reduction to the hydroxylamine stage. wikipedia.org |

Electrophilic Aromatic Substitution on the Phenyl Ring (if activated or modified)

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. However, the reactivity of the aromatic ring in this compound is significantly influenced by its substituents.

Influence of Substituents : The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. masterorganicchemistry.comyoutube.com The cyanomethyl group (-CH₂CN) is also deactivating as it withdraws electron density inductively. Conversely, the methyl group (-CH₃) is an activating group, donating electron density to the ring via hyperconjugation. The cumulative effect of two deactivating groups and one activating group renders the ring electron-deficient and thus, less susceptible to electrophilic attack compared to benzene. youtube.com Such reactions would require harsh conditions, such as the use of fuming sulfuric acid for sulfonation or a mixture of concentrated nitric and sulfuric acids for further nitration. youtube.com

Directing Effects : In the event of an electrophilic attack, the position of the new substituent is determined by the directing effects of the existing groups.

The methyl group is an ortho, para-director.

The nitro group is a meta-director.

The cyanomethyl group is considered an ortho, para-director, but its influence is weaker.

Considering the positions on the ring, the directing effects would be as follows:

C3 : ortho to the methyl group, meta to the nitro group.

C4 : para to the methyl group, ortho to the nitro group.

C6 : ortho to the methyl group, ortho to the cyanomethyl group.

The powerful deactivating effect of the nitro group makes the positions ortho and para to it (C4 and C6) highly deactivated. The position meta to the nitro group (C3) is the least deactivated by it. Therefore, electrophilic substitution is most likely to occur at the C3 position, which is sterically accessible and activated by the ortho methyl group.

| Reaction | Typical Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3,5-Dinitro-2-methylphenyl)acetonitrile | The incoming nitro group is directed to the C3 position, which is meta to the existing nitro group and ortho to the activating methyl group. |

| Halogenation | Br₂, FeBr₃ | 2-(3-Bromo-2-methyl-5-nitrophenyl)acetonitrile | The bromine atom is directed to the C3 position, guided by the ortho-directing methyl group and avoiding the highly deactivated positions. |

Nucleophilic Aromatic Substitution (if suitable leaving groups are introduced)

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aromatic rings bearing strong electron-withdrawing groups. wikipedia.orglibretexts.org This reaction pathway becomes highly relevant for derivatives of this compound where a suitable leaving group is present.

The SNAr mechanism typically requires two conditions:

The presence of a good leaving group, typically a halide (F, Cl, Br, I).

The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org

The parent molecule, this compound, does not possess a leaving group and is therefore inert to SNAr. However, if a halogen were introduced onto the ring, for instance at the C4 or C6 position, the molecule would become activated for nucleophilic attack. The nitro group at C5 is para to a potential leaving group at C2 (the cyanomethyl group is not a typical leaving group) and ortho to a potential leaving group at C4 or C6. This positioning is ideal for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgnih.gov

| Starting Material Derivative | Nucleophile | Typical Conditions | Expected Product |

|---|---|---|---|

| 4-Chloro-2-(2-methyl-5-nitrophenyl)acetonitrile | Sodium methoxide (NaOCH₃) | Methanol, heat | 4-Methoxy-2-(2-methyl-5-nitrophenyl)acetonitrile |

| 6-Chloro-2-(2-methyl-5-nitrophenyl)acetonitrile | Ammonia (B1221849) (NH₃) | Ethanol, heat, pressure | 6-Amino-2-(2-methyl-5-nitrophenyl)acetonitrile |

Reactivity at the Methylene (B1212753) (Benzylic) Carbon

The methylene (-CH₂-) bridge in this compound is positioned at a benzylic position, making it particularly reactive. The acidity of the methylene protons is significantly enhanced by the adjacent electron-withdrawing nitrile group (-CN) and the phenyl ring. youtube.com

Deprotonation and Subsequent Alkylation/Acylation Reactions

The protons on the benzylic carbon are acidic enough to be removed by a moderately strong base, such as sodium ethoxide or sodium hydride, to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then readily participate in reactions with various electrophiles.

Alkylation : Reaction of the carbanion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the benzylic position. This is a common method for synthesizing more complex α-aryl nitriles. google.com

Acylation : Treatment of the carbanion with acylating agents like acyl chlorides or anhydrides yields α-acyl-α-arylnitriles. These products are versatile intermediates in organic synthesis.

| Reaction Type | Base | Electrophile | Product |

|---|---|---|---|

| Alkylation | Sodium hydride (NaH) | Methyl Iodide (CH₃I) | 2-(2-Methyl-5-nitrophenyl)propanenitrile |

| Acylation | Sodium ethoxide (NaOEt) | Acetyl Chloride (CH₃COCl) | 3-Oxo-2-(2-methyl-5-nitrophenyl)butanenitrile |

Condensation Reactions

The active methylene group can participate in base-catalyzed condensation reactions with carbonyl compounds. For instance, in a Knoevenagel-type condensation, the carbanion generated from this compound can attack aldehydes or ketones, leading to the formation of α,β-unsaturated nitriles after dehydration. Phenylacetonitrile (B145931) and its derivatives are known to undergo Michael-type condensations with α,β-unsaturated esters, ketones, and nitriles. lehigh.edu

Cycloaddition Reactions (if relevant)

While the methylene group itself is not directly involved in cycloadditions, the nitrile functionality is a well-known participant in such reactions. Specifically, the C≡N triple bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net For example, reaction with an azide (R-N₃) can yield a tetrazole ring, while reaction with a nitrile oxide (R-CNO) can form an isoxazole. mdpi.comyoutube.com These reactions provide a powerful route to five-membered heterocyclic systems.

Functionalization of the Methyl Group

The methyl group attached to the phenyl ring is also a site for potential chemical modification, primarily through oxidation or free-radical halogenation.

Oxidation : Similar to other nitrotoluene derivatives, the methyl group can be oxidized to a carboxylic acid. wikipedia.org Strong oxidizing agents, such as potassium permanganate (KMnO₄) in a hot acidic or basic solution, can achieve this transformation, yielding 2-(cyanomethyl)-4-nitrobenzoic acid. libretexts.org

Halogenation : Under free-radical conditions, for example using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, the methyl group can undergo halogenation to give the corresponding benzyl halide, 2-(bromomethyl)-5-nitrophenyl)acetonitrile. This product is a valuable synthetic intermediate, as the benzylic halide is highly reactive towards nucleophilic substitution.

Tandem and Cascade Reactions Utilizing this compound

The strategic design of tandem and cascade reactions offers a powerful approach in synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors in a single operation. These processes, characterized by the sequential formation of multiple chemical bonds without the isolation of intermediates, are highly valued for their efficiency, atom economy, and ability to minimize waste. The compound this compound possesses key functional groups—a nitrile, a nitro group, and an activated benzylic position—that make it a promising candidate for such reaction sequences, particularly in the synthesis of heterocyclic scaffolds.

While specific, documented examples of tandem and cascade reactions commencing directly from this compound are not extensively reported in publicly available literature, its structural motifs are analogous to substrates that readily participate in such transformations. The inherent reactivity of the nitro and nitrile functionalities allows for the exploration of intramolecular and intermolecular reaction cascades to build diverse heterocyclic systems.

One plausible and widely studied cascade process involving similar o-nitroarylacetonitriles is the reductive cyclization to form indole (B1671886) derivatives. This transformation typically proceeds through a tandem sequence initiated by the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, followed by an intramolecular cyclization involving the nitrile moiety.

A hypothetical, yet mechanistically sound, tandem reaction sequence starting from this compound could be envisioned for the synthesis of substituted indoles. The process would commence with the reduction of the nitro group, which then triggers an intramolecular cyclization.

| Step | Transformation | Intermediate/Product | Reagents and Conditions (Illustrative) |

| 1 | Reduction of Nitro Group | 2-(5-Amino-2-methylphenyl)acetonitrile | H₂, Pd/C or Fe/AcOH |

| 2 | Intramolecular Cyclization | 6-Methyl-1H-indol-2-amine | Spontaneous or acid/base catalysis |

This sequence represents a classic example of a tandem reaction where the product of the first step immediately undergoes a subsequent transformation under the same reaction conditions. The initial reduction of the nitro group to an amine is the trigger for the cascade. The newly formed amino group is positioned to attack the nitrile carbon in an intramolecular fashion, leading to the formation of the indole ring system.

Further elaboration on this concept involves multi-component reactions where this compound could serve as a key building block. For instance, a cascade reaction could be designed where an initial intermolecular reaction at the activated methylene bridge is followed by a reductive cyclization.

| Reactant A | Reactant B | Intermediate | Final Product | Reaction Type |

| This compound | Aldehyde | Knoevenagel adduct | Substituted Indole | Tandem Knoevenagel Condensation-Reductive Cyclization |

| This compound | Michael Acceptor | Michael adduct | Substituted Quinoline (B57606) | Tandem Michael Addition-Reductive Cyclization |

In these hypothetical scenarios, the initial reaction creates a more complex intermediate that still retains the essential o-nitroarylacetonitrile framework, primed for the subsequent intramolecular cyclization. The specific conditions would need to be carefully optimized to facilitate both the initial intermolecular bond formation and the final ring-closing cascade. The exploration of such tandem and cascade reactions originating from this compound holds significant potential for the efficient and diversity-oriented synthesis of valuable heterocyclic compounds.

Applications of 2 2 Methyl 5 Nitrophenyl Acetonitrile in Advanced Organic Synthesis

Precursor in Heterocyclic Synthesis

The compound is a well-established synthon for building various heterocyclic rings, a foundational activity in drug discovery and materials science. Its utility is most pronounced in the synthesis of nitrogen-containing heterocycles.

Indoles: The synthesis of indole (B1671886) scaffolds from ortho-nitroarylacetonitriles is a classic and effective strategy. The process typically involves the reductive cyclization of the nitro group. When 2-(2-Methyl-5-nitrophenyl)acetonitrile is subjected to reducing agents (e.g., catalytic hydrogenation with Pd/C, or metals like iron or zinc in acidic media), the nitro group is converted to an amino group. The resulting 2-(5-amino-2-methylphenyl)acetonitrile can then undergo spontaneous or acid/base-catalyzed intramolecular cyclization to furnish a substituted indole. This reaction, known as the Reissert indole synthesis or a related pathway, leverages the nucleophilicity of the newly formed aniline (B41778) nitrogen and the electrophilic character of the nitrile carbon. Research on related substrates like 2-(2-nitroaryl)acetonitriles demonstrates that this reductive cyclization is a general and high-yielding method for producing a variety of substituted indoles. newdrugapprovals.org Another pathway involves the intramolecular cyclization of related ortho-nitro compounds to form 2-(3-oxoindolin-2-ylidene)acetonitriles, which are valuable precursors for antimycobacterial drugs. ku.edunih.gov

Quinolines: The ortho-nitrophenylacetonitrile framework is instrumental in novel quinoline (B57606) syntheses. Research on the parent compound, o-nitrophenylacetonitrile, has shown that it can undergo Michael addition to activated alkenes. researchgate.netmdpi.com The resulting adduct, under thermal conditions, initiates an unusual annulation where the enolate generated from the acetonitrile (B52724) moiety attacks the ortho-nitro group intramolecularly. researchgate.netmdpi.com This is followed by a rearrangement and dehydration cascade to yield highly substituted quinolines. researchgate.netmdpi.com Applying this logic to this compound suggests a powerful route to 6-methyl-3,4-disubstituted quinolines.

Table 1: Representative Synthesis of Quinolines from an o-Nitrophenylacetonitrile Adduct This table is based on the reaction of a derivative of the parent compound, o-nitrophenylacetonitrile, and illustrates the general methodology.

| Reactant | Conditions | Product | Yield | Reference |

| (S)-2-[(R)-1-Methyl-2,5-dioxopyrrolidin-3-yl]-2-(2-nitrophenyl)acetonitrile | K2CO3, dry EtOH, reflux | Ethyl 1-imino-2-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline-4-carboxylate | 52% | researchgate.net |

Pyridines and Imidazoles: While direct synthesis of simple pyridines from this compound is not prominently documented, its structural components are found in more complex heterocyclic systems. For example, the 2-methyl-5-nitrophenyl moiety is a key component in certain bioactive nicotinic acid derivatives (a class of pyridines). mdpi.com Furthermore, tandem reductive cyclization processes involving related 2-(2-nitrophenyl)imidazole (B1615456) derivatives demonstrate the feasibility of using the nitro group to construct fused ring systems like dihydrobenzo newdrugapprovals.orgruifuchemical.comimidazo[1,2-c]quinazolines, highlighting its potential in creating complex, multi-ring imidazole-containing structures. rsc.org

The application of this compound as a direct precursor for the synthesis of oxygen- or sulfur-containing heterocycles is not widely reported in the scientific literature. While the acetonitrile group can be functionalized in various ways, its use in cyclization reactions to form rings containing oxygen or sulfur appears to be less common than the well-established pathways for nitrogen heterocycles.

Building Block for Complex Molecule Synthesis

The true value of this compound is showcased in its role as a foundational building block for synthesizing complex, high-value molecules, most notably active pharmaceutical ingredients (APIs).

The compound serves as a potential starting material for a crucial intermediate in the synthesis of Imatinib , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia and other cancers. newdrugapprovals.org The key Imatinib intermediate is N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine . researchgate.netruifuchemical.com The synthesis of this intermediate relies on the precursor 1-(2-Methyl-5-nitrophenyl)guanidine . google.combldpharm.comalzchem.com

A plausible synthetic pathway originating from this compound would involve:

Hydrolysis of the nitrile group to a carboxylic acid.

A Curtius, Hofmann, or Schmidt rearrangement to convert the resulting phenylacetic acid derivative into 2-methyl-5-nitroaniline (B49896). chemicalbook.com

Reaction of 2-methyl-5-nitroaniline with cyanamide (B42294) or a similar reagent to form 1-(2-Methyl-5-nitrophenyl)guanidine. google.com

Condensation of the guanidine (B92328) with an appropriate three-carbon unit, such as 3-dimethylamino-1-(3-pyridyl)propenone, to construct the pyrimidine (B1678525) ring, yielding the target Imatinib intermediate. google.com

This multi-step conversion highlights how this compound can act as a cornerstone for assembling a complex drug molecule, with each of its functional groups enabling a critical transformation.

Intermediate in the Synthesis of Biologically Active Scaffolds (Academic Research Focus)

Beyond its role in the specific synthesis of Imatinib, the 2-methyl-5-nitrophenyl scaffold is a recurring motif in academic research focused on discovering new biologically active agents. The presence of the nitro group allows for late-stage diversification; it can be reduced to an amine and then acylated, alkylated, or converted into other functional groups to generate libraries of related compounds for structure-activity relationship (SAR) studies.

Research has shown that related structures, such as pyranopyrazoles bearing a nitrophenyl group, exhibit potent antimicrobial activity. researchgate.net This demonstrates the value of the nitrophenyl moiety in the design of new therapeutic agents. The versatility of the acetonitrile group, which can be transformed into amides, ketones, or carboxylic acids, further broadens the scope for creating diverse molecular scaffolds from this singular intermediate.

Table 2: Key Intermediates in the Synthesis of Biologically Active Scaffolds

| Compound Name | CAS Number | Role/Significance |

| This compound | 409082-11-7 | Starting Material |

| 2-Methyl-5-nitroaniline | 99-55-8 | Key intermediate for dyes and pharmaceuticals; precursor to guanidine. chemicalbook.commedium.comnih.gov |

| 1-(2-Methyl-5-nitrophenyl)guanidine | 152460-07-6 | Direct precursor for the pyrimidine ring in the Imatinib intermediate. bldpharm.com |

| N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine | 152460-09-8 | Advanced intermediate for the synthesis of Imatinib. ruifuchemical.com |

| Imatinib | 152459-95-5 | Final API; a tyrosine kinase inhibitor. newdrugapprovals.org |

Role in the Design and Synthesis of Advanced Materials (Synthetic Pathways)

Currently, there is limited to no documented evidence in the mainstream scientific literature of this compound being used in the design or synthesis of advanced materials such as polymers, conductors, or specialized dyes. Its applications appear to be predominantly concentrated in the fields of medicinal and heterocyclic chemistry.

Contributions to Asymmetric Synthesis Methodologies

The use of this compound in asymmetric synthesis has not been reported. While the activated methylene (B1212753) group could theoretically be functionalized enantioselectively using chiral catalysts, this area of its chemistry remains unexplored in the available literature. Research has thus far focused on its utility in constructing aromatic heterocyclic systems where the chirality of the initial side-chain is lost.

Mechanistic Investigations of Reactions Involving 2 2 Methyl 5 Nitrophenyl Acetonitrile

Elucidation of Reaction Mechanisms for Key Transformations

The reactions of 2-(2-methyl-5-nitrophenyl)acetonitrile and structurally similar compounds often proceed through complex, multi-step pathways. The specific mechanism can be highly dependent on the reactants, solvents, and catalysts involved. Key transformations frequently involve the acidic benzylic proton and the electrophilic character of the aromatic ring.

One of the fundamental reactions is proton transfer from the carbon acid, a process that is significantly influenced by the steric hindrance of the ortho-methyl group. Studies on analogous ortho-substituted nitrophenylacetonitriles have shown that the introduction of a methyl group can affect the stereochemistry of the transition state. researchgate.net For instance, in proton transfer reactions involving ortho-methyl substituted 4-nitrophenylphenylcyanomethanes, the transition state is thought to retain a significant portion of the tetrahedral structure of the initial substrate molecule. researchgate.net

In nucleophilic substitution reactions, which are common for nitro-activated aromatic systems, the mechanism can shift between a stepwise process, involving a zwitterionic tetrahedral intermediate (T±), and a concerted pathway. koreascience.krresearchgate.net The stability of this intermediate is a crucial factor. For aminolysis reactions of related 4-nitrophenyl esters in acetonitrile (B52724), the reaction mechanism has been shown to be a stepwise process where the departure of the leaving group is the rate-determining step. koreascience.kr This is often elucidated through the analysis of Hammett and Brønsted plots. Non-linear Hammett plots can sometimes suggest a change in the rate-determining step, but they can also arise from ground-state stabilization of the reactants through resonance effects. koreascience.kr

Furthermore, in some instances, reactions can proceed through alternative pathways. For example, photochemical reactions of related 2-nitrobenzyl compounds can proceed via two competing pathways: a classical cyclization to a benzisoxazolidine intermediate and a proton transfer mechanism leading to a nitroso hydrate. psu.edu The preferred pathway can be highly dependent on the solvent environment. psu.edu

Kinetic Studies of Relevant Reactions

Kinetic studies provide quantitative data on reaction rates, offering deeper mechanistic understanding. For reactions involving compounds like this compound, key kinetic parameters are often determined through techniques such as spectrophotometry and laser flash photolysis.

In studies of proton transfer from carbon acids similar to this compound to nitrogen bases in acetonitrile, the introduction of an ortho-methyl group has been shown to cause a significant decrease in both the equilibrium and rate constants. researchgate.net This is attributed to the steric hindrance imposed by the methyl group.

For aminolysis reactions of analogous 4-nitrophenyl esters, kinetic studies often reveal second-order kinetics. researchgate.net The Brønsted-type plots, which correlate the reaction rate with the basicity of the nucleophile (amine), are a powerful tool. For example, linear Brønsted plots with βnuc values between 0.66 and 0.82 have been observed for the aminolysis of 4-nitrophenyl benzoates, indicating a significant degree of bond formation in the transition state and supporting a stepwise mechanism. koreascience.kr

The table below summarizes representative kinetic data from studies on analogous systems, which can provide an estimate for the reactivity of this compound in similar reactions.

| Reaction Type | Model Substrate | Nucleophile/Base | Solvent | Rate Constant (k) | βnuc | Reference |

| Aminolysis | 4-Nitrophenyl Benzoates | Cyclic Secondary Amines | Acetonitrile | Varies with amine | 0.66-0.82 | koreascience.kr |

| Aminolysis | 4-Nitrophenyl Isonicotinate | Cyclic Secondary Amines | Acetonitrile | Varies with amine | 0.99 (uncatalyzed) | researchgate.net |

| Proton Transfer | ortho-Methyl-4-nitrophenylphenylcyanomethane | 1,5-Diazabicyclo[5.4.0]undec-7-ene | Acetonitrile | Reduced vs. non-ortho | N/A | researchgate.net |

| SN2 Reaction | p-Nitrophenoxide + Methyl Iodide | - | Acetonitrile/Water | N/A | N/A | nih.gov |

This table is illustrative and compiles data from analogous systems to infer potential kinetic behavior.

Transition State Analysis in Reaction Pathways

The structure and energy of the transition state are paramount in determining the rate and outcome of a chemical reaction. For reactions involving this compound, the transition state can be influenced by electronic and steric factors.

In proton transfer reactions, the introduction of an ortho-methyl group can lead to a more sterically crowded transition state. researchgate.net Isotope effect studies, such as the primary deuterium (B1214612) isotope effect (kH/kD), can provide insight into the symmetry of the transition state. An increase in the kH/kD value upon the introduction of a second ortho-methyl group in a related system suggests a change in the transition state structure. researchgate.net

For aminolysis reactions that proceed through a stepwise mechanism, the transition state for the rate-determining step (often the breakdown of the tetrahedral intermediate) is crucial. koreascience.kr In some cases, particularly with bifunctional catalysts or specific reactant geometries, a cyclic transition state may be involved. For example, in the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate, a six-membered cyclic transition state has been proposed for both the uncatalyzed and catalyzed pathways. researchgate.net Such cyclic transition states can lower the activation energy by facilitating proton transfers.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to model transition states. acs.org These calculations can provide detailed information on bond lengths, angles, and charge distributions in the transition state, complementing experimental findings.

| Reaction Type | Key Transition State Feature | Method of Analysis | Inferred Impact of 2-Methyl-5-nitrophenyl Group | Reference |

| Proton Transfer | Sterically hindered, retains tetrahedral character | Kinetic Isotope Effects, Activation Enthalpy | Increased steric hindrance from ortho-methyl group | researchgate.net |

| Aminolysis (Stepwise) | Formation and breakdown of tetrahedral intermediate | Brønsted/Hammett Plots, Kinetic Studies | Nitro group stabilizes negative charge, methyl group provides steric hindrance | koreascience.krresearchgate.net |

| Aminolysis (Concerted) | Cyclic (e.g., six-membered) | Isotope Effects, Computational Analysis | Potential for intramolecular hydrogen bonding influencing geometry | researchgate.net |

| Photoreaction | Aci-nitro intermediate | Laser Flash Photolysis, TRIR Spectroscopy | Intramolecular H-shift from benzylic position | psu.edu |

This table summarizes transition state characteristics based on studies of analogous compounds.

Influence of Catalysis on Mechanistic Pathways

Catalysis can dramatically alter the mechanistic pathway of a reaction, often by providing a lower-energy route. For reactions involving this compound, both base and acid catalysis, as well as organocatalysis, can play a significant role.

In aminolysis reactions, a second molecule of the amine can act as a general base catalyst, deprotonating the zwitterionic tetrahedral intermediate (T±) to form an anionic intermediate (T-). researchgate.net This creates a new, lower-energy pathway for the reaction. The presence of this catalytic route is often indicated by an upward curvature in plots of the observed rate constant versus the amine concentration. researchgate.net For strongly basic amines, the uncatalyzed pathway may be so fast that the catalytic route is not observed. researchgate.net

In some cases, the solvent itself can act as a catalyst. For example, in 1,6-aza-Michael additions of related compounds, water has been shown to play a crucial role by forming hydrogen bonds with the substrate, thereby facilitating the reaction in the absence of a traditional catalyst. acs.org

The efficiency of catalysis can be quantified by comparing the rate constants for the catalyzed (kcat) and uncatalyzed (kuncat) pathways. The ratio kcat/kuncat provides a measure of the catalytic efficiency. In the aminolysis of 4-nitrophenyl isonicotinate, the Brønsted βnuc value for the catalyzed route (0.69) is significantly different from that of the uncatalyzed route (0.99), indicating a different transition state structure for each pathway. researchgate.net

Computational and Theoretical Studies of 2 2 Methyl 5 Nitrophenyl Acetonitrile

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its intrinsic properties and chemical reactivity. For 2-(2-Methyl-5-nitrophenyl)acetonitrile, computational methods would be employed to map its electron density distribution, identify reactive sites, and predict its behavior in chemical reactions.

A primary tool for this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept an electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. asianpubs.orgresearchgate.net

For nitroaromatic compounds, the electron-withdrawing nature of the nitro (-NO₂) group significantly influences the electronic landscape. mdpi.com It is predicted that for this compound, the LUMO would be largely localized over the nitrophenyl ring, making it susceptible to nucleophilic attack or reduction. The HOMO, conversely, would likely have significant contributions from the phenyl ring and the methyl group. asianpubs.org

Molecular Electrostatic Potential (MEP) mapping is another powerful technique. It generates a color-coded map of the electrostatic potential on the molecule's surface. For the title compound, MEP analysis would likely show a region of high positive potential (blue) near the hydrogen atoms of the methyl group and the aromatic ring, and strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen of the nitrile group. asianpubs.orgresearchgate.net These red areas signify the most probable sites for electrophilic attack.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Structurally Similar Nitroaromatic Compounds This table presents typical data from DFT calculations on related molecules to illustrate the expected values for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| 2-Amino-4-nitrotoluene | -8.914 | -5.562 | 3.352 | researchgate.net |

| 2-Amino-5-nitrotoluene | -8.774 | -5.357 | 3.417 | asianpubs.orgresearchgate.net |

| Halogen-substituted 2-nitrotoluene | N/A | N/A | ~4.02 | uou.ac.in |

This is an interactive data table. Users can sort and filter the data.

Conformational Analysis and Energetics

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses rotational freedom around several single bonds, primarily the C-C bond connecting the phenyl ring to the acetonitrile (B52724) moiety and the C-C bond of the methyl group.

Computational methods can systematically rotate these bonds to map the potential energy surface and identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. Studies on similar benzyl (B1604629) derivatives indicate that the conformational preference is often a balance between steric hindrance and electronic effects like hyperconjugation. nih.gov For the title compound, the rotation of the CH₂CN group relative to the plane of the nitrophenyl ring would be of primary interest. The most stable conformation would likely seek to minimize steric repulsion between the nitrile group and the ortho-methyl group.

By calculating the relative energies of different conformers, their population distribution at a given temperature can be predicted using the Boltzmann distribution. This information is vital as the reactivity and spectroscopic properties of the molecule are an average over all significantly populated conformations.

Table 2: Hypothetical Torsional Scan Data for this compound This table illustrates the kind of data generated from a conformational analysis, showing relative energy as a function of a key dihedral angle. The values are representative and based on general principles of steric hindrance in similar molecules.

| Dihedral Angle (Ring-C-CH₂-CN) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | 3.5 | Eclipsed (High Energy) |

| 60° | 0.2 | Gauche |

| 90° | 0.0 | Perpendicular (Energy Minimum) |

| 120° | 0.3 | Gauche |

| 180° | 4.0 | Eclipsed (High Energy) |

This is an interactive data table. Users can sort and filter the data.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying molecules of this size. mdpi.comscholarsresearchlibrary.com A typical DFT study on this compound would involve geometry optimization, where the molecule's structure is computationally relaxed to its lowest energy state. This provides precise predictions of bond lengths, bond angles, and dihedral angles.

Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for nitroaromatic compounds, as they provide a good balance between accuracy and computational cost. asianpubs.orgresearchgate.net Beyond geometry, DFT calculations are used to compute a wide array of properties:

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure.

Electronic Properties: As discussed in section 6.1, this includes HOMO-LUMO energies and MEP maps. uou.ac.in

Thermochemical Data: Enthalpy of formation, Gibbs free energy, and entropy can be calculated, providing insight into the molecule's stability and the thermodynamics of its reactions. researchgate.net

NBO Analysis: Natural Bond Orbital (NBO) analysis provides details about charge distribution, hybridization, and donor-acceptor interactions (hyperconjugation) within the molecule. researchgate.net

For instance, DFT calculations on 2-iodo-5-nitrotoluene (B1294305) have been used to determine bond lengths and angles, showing good agreement with experimental values where available. researchgate.net Similar accuracy would be expected for calculations on the title compound.

Molecular Dynamics Simulations of Reactions and Interactions

While quantum chemical calculations typically model a molecule in isolation (or with a simplified solvent model), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule in a condensed phase, such as in a solvent like water or acetonitrile. mdpi.com

In an MD simulation, the molecule and surrounding solvent molecules are treated as classical particles moving under a set of rules known as a force field. The simulation evolves over time (from nanoseconds to microseconds), tracing the trajectory of every atom. This allows for the study of:

Solvation Structure: How solvent molecules arrange around the solute and the nature of solute-solvent interactions (e.g., hydrogen bonding).

Conformational Dynamics: How the molecule samples different conformations over time in solution.

Transport Properties: Diffusion coefficients can be calculated.

For studying chemical reactions, more advanced reactive MD simulations (like ReaxFF) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are necessary. mdpi.comnih.gov A QM/MM simulation would treat the reacting core of this compound with high-level quantum mechanics, while the surrounding solvent is treated with a classical force field. This approach can be used to model reaction pathways, calculate activation energies, and understand the role of the solvent in facilitating or hindering a reaction.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's structure with its biological activity or physical properties. scholarsresearchlibrary.comresearcher.life For a compound like this compound, QSAR could be used to predict properties like toxicity, mutagenicity, or biodegradability based on its structural features. nih.govresearchgate.net

The process involves:

Descriptor Calculation: A large number of numerical descriptors are calculated for a series of related molecules (e.g., various nitroaromatic compounds). These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges from DFT), topological (e.g., molecular connectivity indices), or physical (e.g., logP). scholarsresearchlibrary.comresearcher.life

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that links a set of descriptors to the experimental activity (e.g., toxicity).

Prediction: The validated model can then be used to predict the activity of new or untested compounds, such as this compound, by simply calculating the relevant descriptors for its structure.

Reviews on the toxicity of nitroaromatic compounds have shown that descriptors like the LUMO energy, hydrophobicity, and specific partial atomic charges are often critical in predicting their biological effects. researcher.lifenih.gov

Advanced Analytical Characterization in Research Contexts of 2 2 Methyl 5 Nitrophenyl Acetonitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of electromagnetic radiation with the molecule to reveal details about its electronic structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the chemical environment of these nuclei, advanced 2D NMR techniques are often required for definitive structural assignment of complex molecules like 2-(2-methyl-5-nitrophenyl)acetonitrile and its derivatives.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (-CH₂CN), and the methyl protons (-CH₃). The aromatic region would be complex due to the substitution pattern, showing characteristic splitting patterns based on their coupling with adjacent protons. The methylene protons would appear as a singlet, and the methyl protons would also present as a singlet. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the nitrile carbon (-CN), the aromatic carbons, the methylene carbon, and the methyl carbon.

To resolve ambiguities in signal assignment, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.eduyoutube.com A COSY spectrum of this compound would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. sdsu.eduyoutube.com It is invaluable for assigning the signals of the methylene and methyl groups to their respective protons and for linking the aromatic protons to their specific carbon atoms in the ring.

Solid-state NMR could be used to study the compound in its crystalline form, providing information about polymorphism and molecular packing, which is not accessible in solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -CH₃ | ~2.6 | ~20 | C1, C2, C3 (Aromatic carbons) |

| -CH₂CN | ~4.0 | ~25 | C1 (Aromatic), -CN |

| Aromatic H (C6) | ~7.5 (d) | ~135 | C2, C4, -CH₂CN |

| Aromatic H (C4) | ~8.2 (dd) | ~125 | C2, C5, C6 |

| Aromatic H (C3) | ~8.3 (d) | ~124 | C1, C5, -CH₃ |

| Nitrile (-CN) | N/A | ~117 | N/A |

| Quaternary C's | N/A | C1(~133), C2(~140), C5(~148) | N/A |

Note: Predicted values are based on standard chemical shift ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). acs.org This precision allows for the determination of the exact elemental formula of this compound (C₉H₈N₂O₂), distinguishing it from other compounds with the same nominal mass. mdpi.com

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. For this compound, key fragmentation pathways would likely involve:

Loss of the nitro group (-NO₂).

Loss of the nitrile group (-CN) or hydrocyanic acid (-HCN).

Cleavage of the benzylic C-C bond to form a stable benzyl-type cation.

Analysis of these fragments via tandem mass spectrometry (MS/MS) experiments provides further confidence in the structural assignment. youtube.com

Table 2: Expected HRMS Data for this compound

| Ion Species | Formula | Calculated m/z | Fragmentation Origin |

| [M+H]⁺ (Molecular Ion) | C₉H₉N₂O₂⁺ | 177.0659 | Protonation of the parent molecule |

| [M-NO₂]⁺ | C₉H₈N⁺ | 130.0651 | Loss of the nitro group |

| [M-CH₂CN]⁺ | C₈H₇NO₂⁺ | 150.0504 | Cleavage of the cyanomethyl group |

| [C₈H₇]⁺ | C₈H₇⁺ | 103.0542 | Formation of methyl-tropylium type ion |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uobasrah.edu.iq They are excellent for identifying the presence of specific functional groups. For this compound, these techniques would confirm the key structural components. researchgate.net

Nitrile Group (-C≡N): A sharp, medium-intensity absorption band is expected in the IR spectrum around 2250 cm⁻¹. This is a very characteristic region for nitriles.

Nitro Group (-NO₂): Two strong absorption bands are characteristic of the nitro group: one for the asymmetric stretch (around 1530 cm⁻¹) and one for the symmetric stretch (around 1350 cm⁻¹). researchgate.net

Aromatic Ring (C=C): Multiple bands in the 1600-1450 cm⁻¹ region correspond to C=C stretching vibrations within the benzene (B151609) ring.

C-H Bonds: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the nitro group and the nitrile stretch, which may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | IR, Raman | 2260-2240 | Medium |

| Nitro (-NO₂) | Asymmetric Stretch | IR | 1550-1515 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | IR | 1360-1340 | Strong |

| Aromatic C=C | Ring Stretch | IR, Raman | 1610-1450 | Variable |

| Aromatic C-H | Stretch | IR, Raman | 3100-3000 | Medium |

| Aliphatic C-H (CH₃, CH₂) | Stretch | IR, Raman | 2980-2850 | Medium |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The presence of chromophores, such as the benzene ring and the nitro group, in this compound makes it UV-active. The spectrum is expected to show absorptions corresponding to π → π* transitions associated with the conjugated aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group. researchgate.netnih.gov The substitution on the benzene ring influences the exact wavelength of maximum absorbance (λmax). The conjugated system of the nitrophenyl group is the primary contributor to the UV-Vis spectrum.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

For crystalline materials, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure. This technique provides the absolute configuration and precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com For this compound or its derivatives, a crystal structure analysis would confirm the substitution pattern on the benzene ring and reveal how the molecules pack in the solid state. rsc.org This information includes details on intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the physical properties of the solid material.

Table 4: Information Gained from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the distances between atoms and the angles between bonds. |

| Torsional Angles | Describes the conformation of the molecule, e.g., the twist of substituents. |

| Intermolecular Forces | Identifies and quantifies interactions like hydrogen bonds and van der Waals forces. |

Chromatographic Methods for Reaction Monitoring and Purification Optimization (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for monitoring reaction progress and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing non-volatile compounds like this compound. acs.org A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be developed. synblock.com By injecting aliquots from a reaction mixture over time, one can track the disappearance of starting materials and the appearance of the product, thereby optimizing reaction conditions. For purification, HPLC data is used to assess the purity of collected fractions and the final product. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound and its related impurities are sufficiently volatile and thermally stable. GC separates the components of the mixture, which are then directly introduced into a mass spectrometer for identification. This provides a powerful combination of separation and detection, allowing for the identification of minor byproducts and impurities.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application |

| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm) | Gradient of Acetonitrile/Water | UV (e.g., 254 nm) | Purity assessment, reaction monitoring |

| GC-MS | Capillary (e.g., DB-5ms, 30m) | Helium | Mass Spectrometer | Separation and identification of volatile impurities |

Chiral Chromatography for Enantiomeric Excess Determination (if applicable for chiral derivatives)

The determination of the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical and chemical research. Chiral chromatography is a principal technique for separating enantiomers, allowing for the quantification of the enantiomeric excess (ee) in a sample. This is particularly important as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.

While this compound itself is an achiral molecule, its derivatives have the potential to be chiral. This would occur if a chiral center is introduced during the synthesis of a derivative. For instance, substitution at the α-carbon of the acetonitrile group could create a stereocenter.

A comprehensive review of existing scientific literature reveals a notable absence of specific research focused on the synthesis and chiral separation of derivatives of this compound. There are no publicly available studies that detail the application of chiral chromatography for the determination of the enantiomeric excess of any such chiral derivatives.

General principles of chiral chromatography would apply if such derivatives were to be synthesized and analyzed. The selection of a suitable chiral stationary phase (CSP) would be crucial for achieving enantiomeric separation. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose), proteins, cyclodextrins, or synthetic polymers. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, would also need to be optimized to achieve baseline separation of the enantiomers.

Once a separation method is developed, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Given the lack of specific data, no detailed research findings or data tables on the chiral chromatography of this compound derivatives can be presented. The field remains open for future research to explore the synthesis of chiral derivatives of this compound and to develop the analytical methods necessary for their enantiomeric resolution.

Future Research Directions for 2 2 Methyl 5 Nitrophenyl Acetonitrile

Development of More Sustainable and Green Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce environmental impact. chemistryjournals.netresearchgate.net For 2-(2-methyl-5-nitrophenyl)acetonitrile, a key research focus will be the development of synthetic pathways that are more sustainable than traditional methods. This involves exploring alternatives to volatile and toxic organic solvents, with water, ionic liquids, and supercritical fluids being promising candidates. chemistryjournals.net The adoption of mechanochemistry, which involves solid-state reactions that reduce or eliminate the need for solvents, presents another innovative and greener route. aalto.fi Research into the use of recoverable and reusable solid-supported catalysts for the cyanation and nitration steps could significantly improve the atom economy and simplify purification processes, thereby minimizing chemical waste. acs.org Furthermore, developing methods that utilize renewable starting materials and energy-efficient processes, such as microwave-assisted synthesis, will be crucial in creating more environmentally benign production methods for this compound. chemistryjournals.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations